molecular formula C10H16N2O2 B13433237 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13433237
M. Wt: 196.25 g/mol
InChI Key: XOOGOPOSACXZHQ-UHFFFAOYSA-N
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Description

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, a methoxymethyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with methoxymethyl chloride and subsequent nitrile formation. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of methoxymethyl chloride to form the methoxymethylated piperidine. The nitrile group is then introduced through a reaction with a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone
  • Phenylboronic acid

Uniqueness

Compared to similar compounds, 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a broader range of chemical reactions and applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-[2-(methoxymethyl)piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H16N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-5,7-8H2,1H3

InChI Key

XOOGOPOSACXZHQ-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCCN1C(=O)CC#N

Origin of Product

United States

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